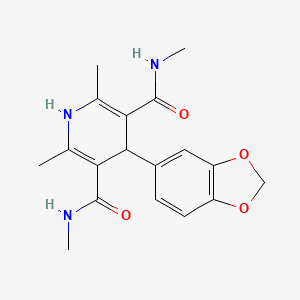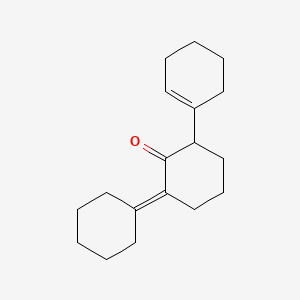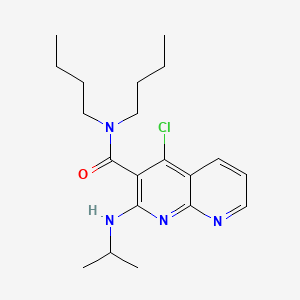
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group can be introduced through reactions with amines or amides under suitable conditions.
Alkylation: The N,N-dibutyl and isopropylamino groups can be introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions could produce various substituted naphthyridines.
Applications De Recherche Scientifique
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Amines: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
Propriétés
Numéro CAS |
156992-00-6 |
|---|---|
Formule moléculaire |
C20H29ClN4O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N,N-dibutyl-4-chloro-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H29ClN4O/c1-5-7-12-25(13-8-6-2)20(26)16-17(21)15-10-9-11-22-18(15)24-19(16)23-14(3)4/h9-11,14H,5-8,12-13H2,1-4H3,(H,22,23,24) |
Clé InChI |
RGYQLGUPMVQGKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


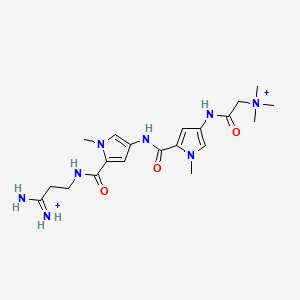
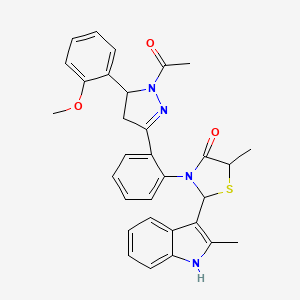
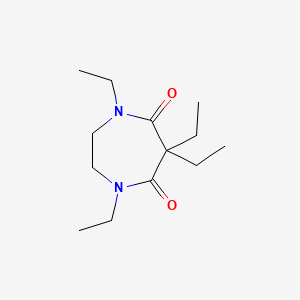
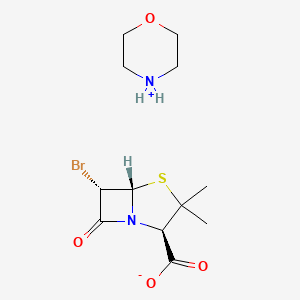
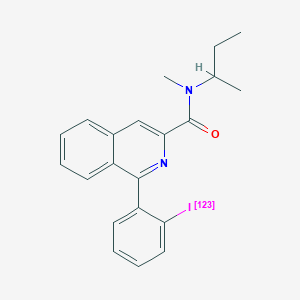
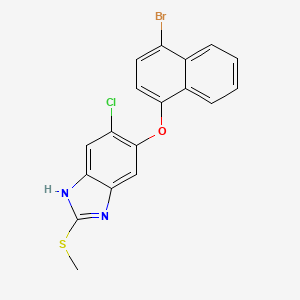
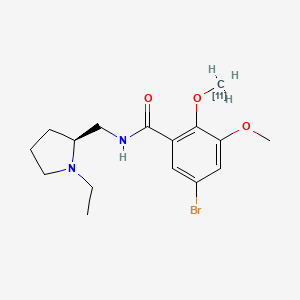
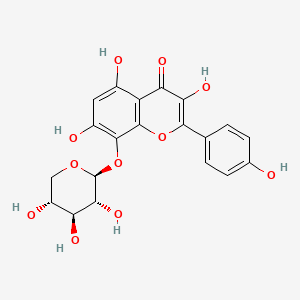
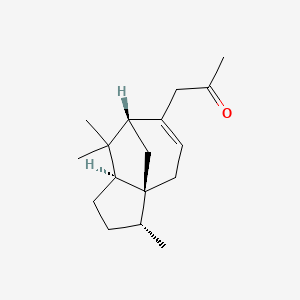
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)

